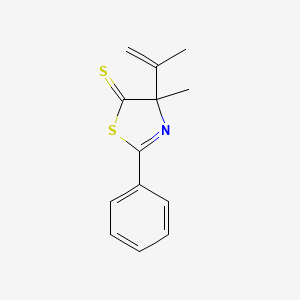
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminoacetophenone with methyl triphenylphosphonium bromide in the presence of potassium tert-butoxide and dry tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere and involves cooling with an ice bath .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazoles. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- 4-Methylthiazole
- 2-Phenylthiazole
Uniqueness
What sets 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione apart is its unique combination of substituents on the thiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. The presence of the prop-1-en-2-yl group, in particular, adds to its versatility in synthetic chemistry.
Properties
CAS No. |
108804-99-5 |
|---|---|
Molecular Formula |
C13H13NS2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4-prop-1-en-2-yl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C13H13NS2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
XQURFAADXPWMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(C(=S)SC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


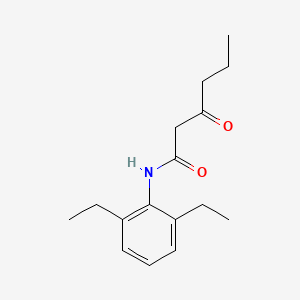
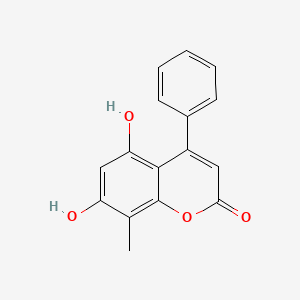
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
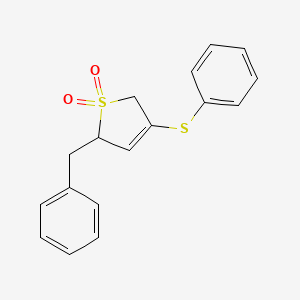
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
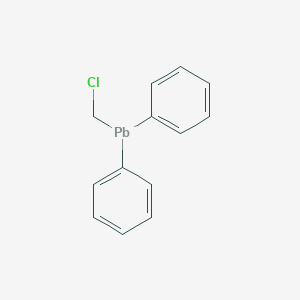
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)

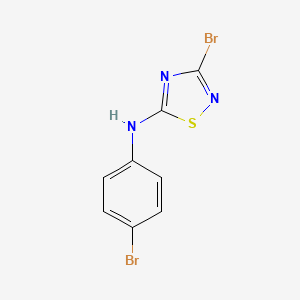

![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
